Cas no 100817-89-8 (N-(4-methyl-1,3-benzothiazol-2-yl)acetamide)

N-(4-methyl-1,3-benzothiazol-2-yl)acetamide is a benzothiazole derivative characterized by its acetamide functional group attached to the 2-position of the 4-methylbenzothiazole scaffold. This compound exhibits notable chemical stability and serves as a versatile intermediate in organic synthesis, particularly in the development of heterocyclic compounds. Its structural features, including the electron-rich benzothiazole core and the amide linkage, make it valuable for applications in medicinal chemistry, such as the synthesis of bioactive molecules with potential pharmacological properties. The methyl substitution at the 4-position enhances its lipophilicity, which can influence binding affinity in drug-receptor interactions. The compound is typically synthesized via condensation reactions involving 2-amino-4-methylbenzothiazole and acetylating agents, yielding high purity under controlled conditions. Its well-defined crystalline structure facilitates characterization and quality control in research settings.
N-(4-methyl-1,3-benzothiazol-2-yl)acetamide structure
100817-89-8 structure
Product Name:N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
CAS No:100817-89-8
MF:C10H10N2OS
MW:206.264200687408
CID:124245
PubChem ID:746871
Update Time:2025-07-02

N-(4-methyl-1,3-benzothiazol-2-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide,N-(4-methyl-2-benzothiazolyl)-
    • Benzothiazole,2-acetamido-4-methyl- (6CI)
    • Acetamide, N-(4-methyl-2-benzothiazolyl)- (9CI)
    • N-(4-Methyl-1,3-benzothiazol-2-yl)acetamide
    • N-(4-methylbenzo[d]thiazol-2-yl)acetamide
    • SR-01000394537-1
    • AKOS001039290
    • SR-01000394537
    • CS-0367867
    • 100817-89-8
    • HMS1783I20
    • SCHEMBL13723979
    • Z29808981
    • F0012-0152
    • N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
    • Inchi: 1S/C10H10N2OS/c1-6-4-3-5-8-9(6)12-10(14-8)11-7(2)13/h3-5H,1-2H3,(H,11,12,13)
    • InChI Key: REWPYVREDAQTMO-UHFFFAOYSA-N
    • SMILES: S1C(NC(C)=O)=NC2=C1C=CC=C2C

Computed Properties

  • Exact Mass: 206.0515
  • Monoisotopic Mass: 206.05138412g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 70.2Ų

Experimental Properties

  • PSA: 41.99

N-(4-methyl-1,3-benzothiazol-2-yl)acetamide Pricemore >>

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Additional information on N-(4-methyl-1,3-benzothiazol-2-yl)acetamide

Introduction to N-(4-methyl-1,3-benzothiazol-2-yl)acetamide (CAS No. 100817-89-8)

N-(4-methyl-1,3-benzothiazol-2-yl)acetamide (CAS No. 100817-89-8) is a significant compound in the field of pharmaceutical chemistry, known for its versatile applications in drug discovery and development. This compound belongs to the benzothiazole derivatives, a class of heterocyclic compounds that have garnered considerable attention due to their broad spectrum of biological activities. The structural features of N-(4-methyl-1,3-benzothiazol-2-yl)acetamide, particularly the presence of a benzothiazole ring system and an acetamide moiety, contribute to its unique chemical properties and potential therapeutic benefits.

The benzothiazole core is a privileged scaffold in medicinal chemistry, widely recognized for its role in the development of various therapeutic agents. It exhibits a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The introduction of an acetamide group at the 2-position of the benzothiazole ring enhances the compound's pharmacological profile, making it a promising candidate for further investigation.

In recent years, N-(4-methyl-1,3-benzothiazol-2-yl)acetamide has been the subject of numerous studies aimed at elucidating its mechanism of action and exploring its potential in treating various diseases. One of the most intriguing aspects of this compound is its ability to interact with biological targets at the molecular level. The benzothiazole ring system is known to bind to proteins and enzymes, modulating their activity and function. This interaction is crucial for the development of drugs that can selectively target specific pathways involved in disease progression.

Recent research has highlighted the anti-inflammatory properties of N-(4-methyl-1,3-benzothiazol-2-yl)acetamide. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). These cytokines play a key role in inflammation and are often overexpressed in chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. By modulating the production of these cytokines, N-(4-methyl-1,3-benzothiazol-2-yl)acetamide holds promise as a potential therapeutic agent for these conditions.

The compound's potential in oncology is another area of significant interest. Preliminary studies have demonstrated that N-(4-methyl-1,3-benzothiazol-2-yl)acetamide can induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell survival and proliferation. Specifically, it has been shown to block the activity of the PI3K/Akt signaling pathway, which is frequently dysregulated in various types of cancer. By targeting this pathway, N-(4-methyl-1,3-benzothiazol-2-yl)acetamide may offer a novel approach to cancer therapy.

In addition to its anti-inflammatory and anticancer properties, N-(4-methyl-1,3-benzothiazol-2-yl)acetamide has also been investigated for its antimicrobial activity. The benzothiazole ring system is known to possess broad-spectrum antimicrobial properties due to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes. Research has shown that this compound can effectively kill a variety of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), making it a promising candidate for developing new antibiotics.

The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)acetamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The key steps include the condensation of 4-methylbenzthiazole with acetic anhydride under controlled conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have also been employed to improve the efficiency and selectivity of the synthesis.

The pharmacokinetic properties of N-(4-methyl-1,3-benzothiazol-2-yl)acetamide are another critical aspect that needs to be evaluated before it can be considered for clinical use. Studies have shown that this compound exhibits good oral bioavailability and distributes widely throughout the body after administration. Its metabolic stability suggests that it may have a prolonged half-life, allowing for less frequent dosing compared to other drugs.

The safety profile of N-(4-methyl-1,3-benzothiazol-2-yli)>
acetamide) is also an important consideration. Preclinical studies have demonstrated that this compound is well-tolerated at doses relevant to human use. However, further studies are needed to evaluate potential long-term effects and identify any adverse reactions that may occur with chronic use.

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